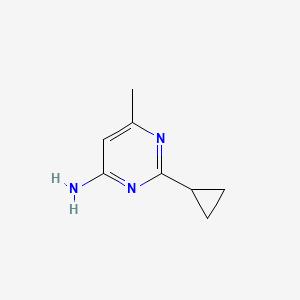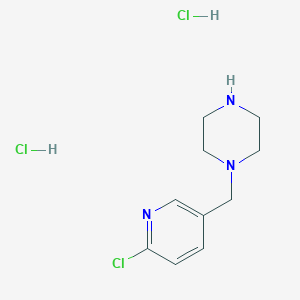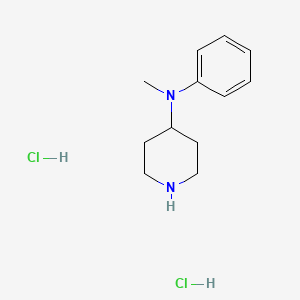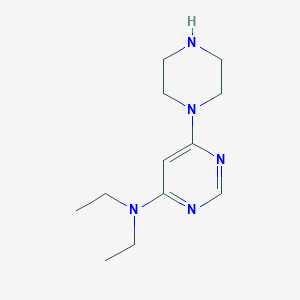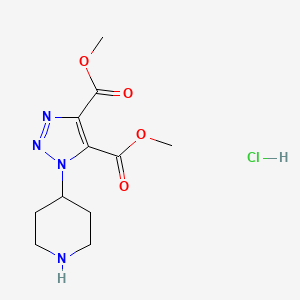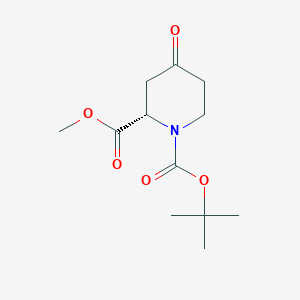
3,5-二氯-4-(4-甲基哌嗪-1-基)苯胺
描述
“3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular formula C11H15Cl2N3 . It has a molecular weight of 260.16 .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline” consists of a benzene ring substituted with two chlorine atoms and one 4-methylpiperazin-1-yl group .Physical And Chemical Properties Analysis
“3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline” has a predicted boiling point of 410.5±45.0 °C and a predicted density of 1.307±0.06 g/cm3 . Its pKa is predicted to be 7.31±0.42 .科学研究应用
药物研究
该化合物在药物研究中被用作合成更复杂分子的前体。由于其结构的多功能性,它在开发新型治疗剂方面特别有价值。 二氯苯胺部分可以作为药物活性化合物的构建块,可能导致针对各种疾病的治疗方法 .
生物化学
生物化学家可以研究“3,5-二氯-4-(4-甲基哌嗪-1-基)苯胺”与生物分子的相互作用。 它可以用作探针来了解酶机制或作为分子成像中的标签,帮助可视化生物过程.
药理学
在药理学中,可以检查该化合物对生物系统的效应。它可用于测定其药代动力学、代谢和作为候选药物的潜力。 它在调节受体或酶中的作用可能导致对疾病途径和治疗方案的新见解 .
生化分析
Biochemical Properties
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and affect its catalytic activity .
Cellular Effects
The effects of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, apoptosis, or differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline involves its binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding often occurs at the enzyme’s active site, where it can compete with the natural substrate or alter the enzyme’s conformation . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and alterations in physiological functions . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities . The compound can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell . These interactions can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
属性
IUPAC Name |
3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPORITCUTKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



